molecular formula C7H9NO2 B1661092 5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde CAS No. 87967-94-0

5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B1661092
CAS No.: 87967-94-0
M. Wt: 139.15 g/mol
InChI Key: FXXQAJPVKTYGTO-UHFFFAOYSA-N
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Description

5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H9NO2. It is characterized by an oxazole ring substituted with ethyl, methyl, and formyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-3-methyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields the desired oxazole derivative.

Industrial Production Methods: the principles of green chemistry, such as using microwave-assisted synthesis and avoiding catalysts, can be applied to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or sulfonyl chlorides.

Major Products:

Scientific Research Applications

5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-3-methyl-1,2-oxazole-4-carbaldehyde is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its oxazole ring and formyl group. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .

Comparison with Similar Compounds

  • 5-Ethyl-3-methyl-1,2-oxazole-4-carboxylic acid
  • 5-Ethyl-3-methyl-1,2-oxazole-4-methanol
  • Other 5-substituted oxazole derivatives

Comparison: 5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde is unique due to its formyl group, which allows it to participate in a wider range of chemical reactions compared to its carboxylic acid or methanol analogs. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-ethyl-3-methyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-7-6(4-9)5(2)8-10-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXQAJPVKTYGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50525258
Record name 5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87967-94-0
Record name 5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde
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5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde
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5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde
Reactant of Route 4
5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde
Reactant of Route 5
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5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde
Reactant of Route 6
5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde

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